Predicted Lipophilicity (ACD/LogP) of 2‑Homoectoine vs. Ectoine: A ~3‑Fold Difference with Implications for Membrane Permeability and Extraction Efficiency
The ACD/LogP value for (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is 0.80, compared to 0.27 for ectoine . This represents an approximately 3‑fold higher predicted partition coefficient for the 2‑ethyl analog, indicating significantly greater lipophilicity that can affect compound handling, biological membrane permeability, and organic‑solvent extraction recoveries.
| Evidence Dimension | Predicted octanol‑water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.80 |
| Comparator Or Baseline | Ectoine: ACD/LogP = 0.27 |
| Quantified Difference | ΔLogP = 0.53 (≈ 3‑fold increase in partition coefficient) |
| Conditions | Predicted using ACD/Labs Percepta Platform PhysChem Module v14.00; pH not specified (neutral form prediction) |
Why This Matters
A 3‑fold higher LogP alters solvent‑extraction protocols and may translate to differential cellular uptake or membrane‑binding behavior, making 2‑homoectoine the preferred choice when enhanced lipophilicity is desired for assay development or drug‑delivery research.
